molecular formula C7H3ClN2O2S B1294357 2-Chloro-6-nitrobenzothiazole CAS No. 2407-11-6

2-Chloro-6-nitrobenzothiazole

Cat. No. B1294357
CAS RN: 2407-11-6
M. Wt: 214.63 g/mol
InChI Key: KUCSJGBXJBQHNI-UHFFFAOYSA-N
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Description

2-Chloro-6-nitrobenzothiazole is a chemical compound that belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. The presence of a chloro and a nitro group on the benzene ring at positions 2 and 6, respectively, makes it a multifunctional molecule that can be used as a building block in organic synthesis. This compound is of interest due to its potential applications in the synthesis of various heterocyclic compounds, which are often found in pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of 2-Chloro-6-nitrobenzothiazole and its derivatives has been explored through various methods. One approach involves the cyclocondensation of 2-aminobenzenethiol and chloroacetic acid, which yields 2-Chloromethyl-6-nitrobenzothiazole. This intermediate can then be used to synthesize 2-alkyl-6-nitrobenzothiazoles under microwave activation, which is an efficient and rapid method . Another synthesis route starts from ethyl 4-aminobenzonic and involves a series of reactions including cyclization, diazotization, bromination, substitution, reduction, and chlorination to produce 2-Chloro-6-chloromethylbenzothiazole . Additionally, the synthesis of 2-Amino-6-nitrobenzothiazole from technical grade p-nitroanilinum has been reported, with optimized conditions leading to a high yield and purity of the product .

Molecular Structure Analysis

The molecular structure of 2-Chloro-6-nitrobenzothiazole derivatives has been characterized using various spectroscopic techniques. For instance, the structure of new triazine derivatives containing the 4-nitrobenzothiazol moiety has been confirmed by IR, 1H NMR, 19F NMR, mass spectral data, and elemental analysis . Similarly, the structure of synthesized compounds in the 2-mercaptobenzothiazole series has been confirmed using IR and 1H NMR spectroscopy, mass spectrometry, and X-ray diffraction .

Chemical Reactions Analysis

The reactivity of 2-Chloro-6-nitrobenzothiazole derivatives has been studied in various chemical reactions. For example, the alkylation of 2-amino-6-nitrobenzothiazoles with ethylene chlorohydrin has been analyzed, providing insight into the composition of the reaction mixtures and the structure of the synthesized compounds . Additionally, the reaction of 2-mercaptobenzothiazoles with chlorobromoalkanes has been used to synthesize corresponding 6-substituted 2-(β-chloroalkylmercapto)benzothiazoles, which upon oxidation or heating can yield sulfoxides, sulfones, or cyclized products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-6-nitrobenzothiazole derivatives are influenced by the presence of functional groups and the molecular structure. For instance, the occurrence of weak halogen bonds in the presence of strong hydrogen bonds has been investigated in molecular salts/cocrystals of 2-Chloro-4-nitrobenzoic acid, a related compound. This study demonstrates the importance of halogen bonds in the crystal structures of these molecular adducts, which can affect their stability and physical properties . Although not directly about 2-Chloro-6-nitrobenzothiazole, this research provides insight into the potential behavior of halogen bonds in similar molecular structures.

Scientific Research Applications

Application 1: Antimicrobial Agents for Biofilm Eradication

  • Scientific Field : Microbiology and Biochemistry
  • Summary of the Application : 2-Chloro-6-nitrobenzothiazole has been used in the synthesis of novel nitro-heteroaromatic antimicrobial agents. These agents are specifically designed for the control and eradication of biofilm-forming bacteria, which are a significant concern in medical settings .
  • Methods of Application/Experimental Procedures : The specific methods of application involve the synthesis of several novel nitrothiazole, nitrobenzothiazole, and nitrofuran containing antimicrobial agents. The activity of these agents is then tested against both Gram-negative and Gram-positive pathogens that form biofilms .
  • Results/Outcomes : The results showed that the introduction of a chloro substituent at the 5-position of Nitazoxanide (NTZ), a known antimicrobial, resulted in marked activity enhancement. This suggests that 2-Chloro-6-nitrobenzothiazole could be a promising compound for the development of new antimicrobials .

Application 2: Synthesis of Biologically Active Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 2-Chloro-6-nitrobenzothiazole has been used in the synthesis of biologically active derivatives of 2-aminobenzothiazole .
  • Methods of Application/Experimental Procedures : The formation of compounds proceeds via the acylation of 2-amino-6-nitrobenzothiazole by the action of Ac2O in pyridine, reduction of the nitro group in the acylation product by the action of SnCl2 in H2O followed by substitution of the amino group hydrogen atom by acyl, sulfonyl, or carbimide/thiocarbimide groups .
  • Results/Outcomes : The synthesized compounds based on 2-aminobenzothiazole have a pronounced spectrum of biological activity, exhibiting antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, immunomodulatory effects .

Application 3: Preparation of 4-Amino-3-Sulfanylbenzonitrile and 2-Amino-5-Nitrobenzothiole

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 6-Nitrobenzothiazole, which can be synthesized from 2-Chloro-6-nitrobenzothiazole, may be used in the preparation of 4-amino-3-sulfanylbenzonitrile and 2-amino-5-nitrobenzothiole .
  • Methods of Application/Experimental Procedures : The specific methods of application involve alkaline hydrolysis .
  • Results/Outcomes : The results showed that 4-amino-3-sulfanylbenzonitrile and 2-amino-5-nitrobenzothiole can be successfully synthesized .

Application 4: Anticancer Activity

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : 2-Chloro-6-nitrobenzothiazole has been used in the synthesis of molecules that demonstrated potent activity toward HeLa and MCF-7 cancer cell lines .
  • Methods of Application/Experimental Procedures : The specific methods of application involve the synthesis of 2-(2-hydroxyphenyl)-6-nitrobenzothiazole and 2-(2-hydroxyphenyl)-6-cyanobenzothiazole .
  • Results/Outcomes : The results showed that 2-(2-hydroxyphenyl)-6-nitrobenzothiazole demonstrated potent activity toward HeLa (IC 50 = 5.9 μM) and MCF-7 (IC 50 = 5.0 μM) whereas 2-(2-hydroxyphenyl)-6-cyanobenzothiazole showed activity only against HeLa (IC 50 = 0.2 μM) cell lines .

Application 5: Enhanced Antimicrobial Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : 2-Chloro-6-nitrobenzothiazole has been used in the synthesis of enhanced antimicrobial agents .
  • Methods of Application/Experimental Procedures : The specific methods of application involve the introduction of a chloro substituent at the 5-position of Nitazoxanide (NTZ), a known antimicrobial .
  • Results/Outcomes : The results showed that the introduction of a chloro substituent at the 5-position of NTZ resulted in marked activity enhancement .

Application 6: Bioorthogonal Ligation and Bioluminescent Imaging

  • Scientific Field : Biochemistry
  • Summary of the Application : 2-Chloro-6-nitrobenzothiazole has been used in the synthesis of 6-amino-2-cyanobenzothiazole (ACBT), a valuable intermediate in the development of chemical probes for bioorthogonal ligation and bioluminescent imaging .
  • Methods of Application/Experimental Procedures : The specific methods of application involve a straight-forward, practical and readily scalable synthesis of ACBT .
  • Results/Outcomes : The results showed that 2-Cyanobenzothiazoles (CBTs) are useful building blocks for luciferin derivatives for bioluminescent imaging and handles for bioorthogonal ligations .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

2-chloro-6-nitro-1,3-benzothiazole
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3ClN2O2S/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCSJGBXJBQHNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90178803
Record name 2-Chloro-6-nitrobenzothiazole
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Molecular Weight

214.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-nitrobenzothiazole

CAS RN

2407-11-6
Record name 2-Chloro-6-nitrobenzothiazole
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Record name 2-Chloro-6-nitrobenzothiazole
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Record name 2-chloro-6-nitrobenzothiazole
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Synthesis routes and methods I

Procedure details

To a solution of 2-chlorobenzothiazole (12.0 g, 70.7 mmol) in concentrated H2SO4 (60 mL) was added HNO3 (69% solution, 6 mL) dropwise at 0° C. for 20 min. The mixture was stirred at 5° C. for 3 h, poured into ice-water (150 mL). The precipitate was collected and washed with 5% sodium bicarbonate and water, dried in vacuo. 1H NMR analysis showed the mixture contained 78% 6-nitro-2-chlorobenzothiazole and 8% 5-nitro-2-chlorobenzothiazole. Recrystallization from ethanol gave 6-nitro-2-chlorobenzothiazole as white crystalline solid (11 g, 72%). 3.5 g of the solid was dissolved in refluxing ethanol-acetic acid (150: 15 mL), Iron powder was added in one portion. The mixture was refluxed for 1.5 h, filtered. The filtrate was concentrated in vacuo to half volume and neutralized with 10% NaOH to pH 7.5, extracted with ethyl acetate. The organic phase was washed with brine, dried over magnesium sulphate and evaporated to give a residue, which was recrystallized from ethanol. Light purple crystals (2.5 g, 83%) were obtained. Mp 160-164° C.; TLC single spot at Rf 0.27 (30% EtOAc/hexane); 1HNMR (270 MHz, DMSO-d6) δ 7.58 (1H, d, J=9.0 Hz, 4-H), 7.03 (1H, d, J=2.0 Hz, 7-H), 6.77 (1H, dd, J=9.0, 2.0 Hz, 5-H), 5.55 (2H, s, NH2). The mother liquor from the recrystallization of nitration product was evaporated and subjected to iron powder reduction as described above. The crude product was purified with flash chromatography (ethyl acetate-DCM gradient elution) to give 2-chloro-benzothiazol-5-yl-amine as yellow solid. Mp 146-149° C.; TLC single spot at Rf 0.52 (10% EtOAc/DCM); 1HNMR (270 MHz, DMSO-d6) δ 7.63 (1H, d, J=8.6 Hz, 7-H), 7.05 (1H, d, J=2.3 Hz, 4-H), 6.78 (1H, dd, J=8.6, 2.3 Hz, 6-H), 5.40 (2H, s, NH2).
Quantity
12 g
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6 mL
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60 mL
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ice water
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150 mL
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Synthesis routes and methods II

Procedure details

Combine tert-butyl nitrite, (35 mL, 292 mmol, technical 90%) and copper (II) chloride (31.7 g, 236 mmol) in acetonitrile (400 mL) and warm to 65° C. under nitrogen for 1 hour. Slowly add 2-amino-6-nitrobenzthiazole (41.7 g, 214 mmol) over 15 min. Continue to stir at 65° C. for 30 min. Cool to room temperature, dilute with CH2Cl2, and add 0.1 N HCl to precipitate the product. Filter and dry in a vacuum oven overnight to afford 2-chloro-6-nitrobenzthiazole (35.1 g, 77%). 1H NMR (400 MHz, DMSO-d6): δ 9.18 (d, 1H, J=2.2 Hz), 8.37 (dd, 1H, J=9.0, 2.4 Hz), 8.18 (d, 1H, J=8.8 Hz).
Quantity
0 (± 1) mol
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400 mL
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31.7 g
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41.7 g
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Synthesis routes and methods III

Procedure details

A solution of NaNO2 (3.18 g, 46.1 mmol) in water was slowly added to a solution of 2-amino-6-nitro-benzothiazole (3.00 g, 15.4 mmol) in 85% H3PO4 over a period of 30 min at 0° C. The reaction solution was stirred for 1 hour and was gradually added to a solution of CuSO4 (7.61 g, 76.8 mmol) and NaCl (13.5 g, 230 mmol) in water over a 30 min period at 0° C. The resultant suspension was allowed to warm to room temperature, stirred until gas evolution ceased, diluted with water and extracted with CH2Cl2. The extracts were combined, dried over Na2SO4 and concentrated in vacuo to provide the title compound (3.15 g, 95%), characterized by NMR and mass spectral analyses.
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Quantity
3.18 g
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Quantity
3 g
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Quantity
0 (± 1) mol
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[Compound]
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resultant suspension
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0 (± 1) mol
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Quantity
13.5 g
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Name
Quantity
7.61 g
Type
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Yield
95%

Synthesis routes and methods IV

Procedure details

Conc. sulfuric acid (50 mL) was added to 2-chlorobenzothiazole (10 g) under ice-cooling, and conc. nitric acid (5 mL) was added dropwise under ice-cooling. The mixture was stirred under ice-cooling for 1 hr, and iced water (600 mL) was added to the reaction mixture. The precipitated solid was collected by filtration, which was then recrystallized from acetone to give 2-chloro-6-nitrobenzothiazole (6.36 g) as a pale-yellow powder.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
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Reaction Step Two
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Quantity
600 mL
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Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-6-nitrobenzothiazole
Reactant of Route 2
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2-Chloro-6-nitrobenzothiazole
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
Reactant of Route 5
2-Chloro-6-nitrobenzothiazole
Reactant of Route 6
2-Chloro-6-nitrobenzothiazole

Citations

For This Compound
42
Citations
Y Mizuno, K Adachi, K Nakamura - Yakugaku Zasshi, 1952 - jstage.jst.go.jp
(I) Experiment which demonstrates that 2-methoxybenzothiazole is not transformed into 2-ethoxy derivative-To a mixture of 1.0 g. of powdered sodium hydroxide, 1cc. of water, and 16 cc…
Number of citations: 1 www.jstage.jst.go.jp
K AKASAKA - WO Patent 9308179, 1993 - cir.nii.ac.jp
2-Chloro-6-nitrobenzothiazole (2) was prepared by the nitration (conc. HNO_3 and conc. H_2SO_4) of 2-chlorobenzothiazole according to the literature method | CiNii Research … 2-Chloro-6-nitrobenzothiazole …
Number of citations: 0 cir.nii.ac.jp
W SCOTT, GW WATT - The Journal of Organic Chemistry, 1937 - ACS Publications
… The rate of formation of 2-mercapto-6-nitrobenzothiazole from 2-chloro-6-nitrobenzothiazole and monosubstituted thioureas is noticeably slower than when thiourea isused, as judged …
Number of citations: 20 pubs.acs.org
PT Gallagher, B Iddon, H Suschitzky - Journal of the Chemical Society …, 1980 - pubs.rsc.org
… Potassium fluoride (13.8 g, 237.9 mmol) was added to a vigorously stirred mixture of 2-chloro-6-nitrobenzothiazole (17.0 g, 79.25 mmol) and dimethylformamide (100 ml) at ambient …
Number of citations: 7 pubs.rsc.org
RC Evers - Journal of Polymer Science Part A‐1: Polymer …, 1970 - Wiley Online Library
A series of polyiminobenzothiazoles was synthesized by the polymerization of either 2,6‐dichloro‐ or 2,6‐diphenoxybenzobisthiazole with a number of aromatic diamines. A polymer …
Number of citations: 8 onlinelibrary.wiley.com
L Katz - Journal of the American Chemical Society, 1951 - ACS Publications
… (0.1 mole) of 2-chloro-6-nitrobenzothiazole added in small portions in the course of one hour. The dark slurry was held at 80 an additional hour and 200 ml. of 95% ethanol and 10 g. …
Number of citations: 66 pubs.acs.org
BL Baker, AM Whaley - Journal of the American Chemical Society, 1951 - ACS Publications
… (0.1 mole) of 2-chloro-6-nitrobenzothiazole added in small portions in the course of one hour. The dark slurry was held at 80 an additional hour and 200 ml. of 95% ethanol and 10 g. …
Number of citations: 2 pubs.acs.org
F Hayat, E Yoo, H Rhim, HY ParkChoo - Bulletin of the Korean Chemical …, 2013 - Citeseer
… o C temp to give 2-chloro-6nitrobenzothiazole in good yield. In the second step of the reaction, the 2-chloro-6-nitrobenzothiazole was treated with N-methyl piperazine at reflux …
Number of citations: 11 citeseerx.ist.psu.edu
F Delmas, A Avellaneda, C Di Giorgio, M Robin… - European journal of …, 2004 - Elsevier
… With 2-chloro-6-nitrobenzothiazole [16], we obtained the corresponding compounds of the C series (C1, C2, C3 and C4) by the same way. We could notice that the reaction time was …
Number of citations: 166 www.sciencedirect.com
FD STEWART, RA MathES - The Journal of Organic Chemistry, 1949 - ACS Publications
… , 2,4-dinitrochlorobenzene, chloroacetone, chloroacetamide, benzoyl chloride, phthalyl chloride, furoyl chloride, o-nitrobenzenesulfenyl chloride, and 2-chloro-6-nitrobenzothiazole. The …
Number of citations: 33 pubs.acs.org

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